

Spectroscopic Characterization of 6-Hydroxyhexanamide: A Technical Guide

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Compound of Interest

Compound Name: **6-Hydroxyhexanamide**

Cat. No.: **B1338199**

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Introduction

6-Hydroxyhexanamide is a bifunctional organic molecule containing both a hydroxyl and an amide functional group. This unique structure makes it a valuable monomer for the synthesis of poly(ester-amide)s and other polymers. A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and structural elucidation in various research and development settings. This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **6-hydroxyhexanamide**. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predicted data and comparative analysis with structurally similar molecules, namely hexanamide and 6-hydroxyhexanoic acid.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **6-hydroxyhexanamide** and the experimental data for the analogous compounds, hexanamide and 6-hydroxyhexanoic acid. This allows for a detailed comparison and aids in the interpretation of the expected spectra.

Table 1: Predicted ^1H NMR Data for **6-Hydroxyhexanamide** and Experimental Data for Analogous Compounds

Compound	Proton Assignment	Predicted/Experimental Chemical Shift (δ, ppm)	Multiplicity	Integration
6-Hydroxyhexanamide	H-2 (-CH ₂ -C=O)	~2.2	Triplet	2H
	H-3, H-4, H-5 (-CH ₂ -)	~1.3 - 1.7	Multiplet	6H
	H-6 (-CH ₂ -OH)	~3.6	Triplet	2H
	-OH	Variable	Singlet (broad)	1H
	-NH ₂	~5.5 - 7.5	Singlet (broad)	2H
Hexanamide	H-2 (-CH ₂ -C=O)	2.20	Triplet	2H
	H-3, H-4, H-5 (-CH ₂ -)	1.33 - 1.63	Multiplet	6H
	H-6 (-CH ₃)	0.91	Triplet	3H
	-NH ₂	5.9, 6.3	Singlet (broad)	2H
6-Hydroxyhexanoic Acid	H-2 (-CH ₂ -COOH)	2.22	Triplet	2H
	H-3, H-4, H-5 (-CH ₂ -)	1.25 - 1.58	Multiplet	6H
	H-6 (-CH ₂ -OH)	3.53	Triplet	2H
	-OH (hydroxyl)	Variable	Singlet (broad)	1H
	-OH (carboxyl)	~12.0	Singlet (broad)	1H

Table 2: Predicted ¹³C NMR Data for **6-Hydroxyhexanamide** and Experimental Data for Analogous Compounds

Compound	Carbon Assignment	Predicted/Experimental Chemical Shift (δ , ppm)
6-Hydroxyhexanamide	C-1 (C=O)	~175
C-2	~36	
C-3	~25	
C-4	~26	
C-5	~32	
C-6 (-CH ₂ -OH)	~62	
Hexanamide	C-1 (C=O)	176.2
C-2	36.1	
C-3	25.3	
C-4	31.2	
C-5	22.3	
C-6 (-CH ₃)	13.9	
6-Hydroxyhexanoic Acid	C-1 (C=O)	177.6
C-2	33.9	
C-3	24.5	
C-4	25.4	
C-5	32.2	
C-6 (-CH ₂ -OH)	62.4	

Table 3: Key IR Absorption Bands for **6-Hydroxyhexanamide** and Analogous Compounds

Compound	Functional Group	Vibrational Mode	Expected/Observed Frequency (cm ⁻¹)	Intensity
6-Hydroxyhexanamide	O-H (alcohol)	Stretching	3400-3200	Strong, Broad
N-H (amide)	Stretching	~3350 and ~3180	Medium (two bands)	
C-H (alkane)	Stretching	2950-2850	Medium-Strong	
C=O (amide I)	Stretching	~1640	Strong	
N-H (amide II)	Bending	~1620	Medium	
C-O (alcohol)	Stretching	~1050	Medium-Strong	
Hexanamide	N-H (amide)	Stretching	3360, 3180	Medium (two bands)
C-H (alkane)	Stretching	2955, 2932, 2871	Medium-Strong	
C=O (amide I)	Stretching	1655	Strong	
N-H (amide II)	Bending	1628	Medium	
6-Hydroxyhexanoic Acid	O-H (carboxylic acid)	Stretching	3300-2500	Strong, Very Broad
C-H (alkane)	Stretching	2940-2860	Medium	
C=O (carboxylic acid)	Stretching	~1710	Strong	
C-O (alcohol)	Stretching	~1060	Medium	

Table 4: Predicted Mass Spectrometry Data for **6-Hydroxyhexanamide**

m/z	Ion	Notes
131	[M] ⁺	Molecular ion (if observed)
114	[M-NH ₃] ⁺	Loss of ammonia
113	[M-H ₂ O] ⁺	Loss of water
59	[C ₂ H ₅ NO] ⁺	McLafferty rearrangement product
44	[CONH ₂] ⁺	Alpha-cleavage product

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for a small organic molecule like **6-hydroxyhexanamide** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - For ¹H NMR, dissolve 5-25 mg of **6-hydroxyhexanamide** in approximately 0.6-0.7 mL of a deuterated solvent.
 - For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.
 - Common deuterated solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and deuterium oxide (D₂O). The choice of solvent can affect the chemical shifts of exchangeable protons (-OH, -NH₂).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (General):
 - Spectrometer: A 300-600 MHz NMR spectrometer is typically sufficient.
 - ¹H NMR:
 - Pulse sequence: Standard single-pulse sequence.

- Number of scans: 8-16 scans.
- Relaxation delay: 1-5 seconds.
- Acquisition time: 2-4 seconds.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled single-pulse sequence.
 - Number of scans: 1024 or more, depending on the sample concentration.
 - Relaxation delay: 2-5 seconds.

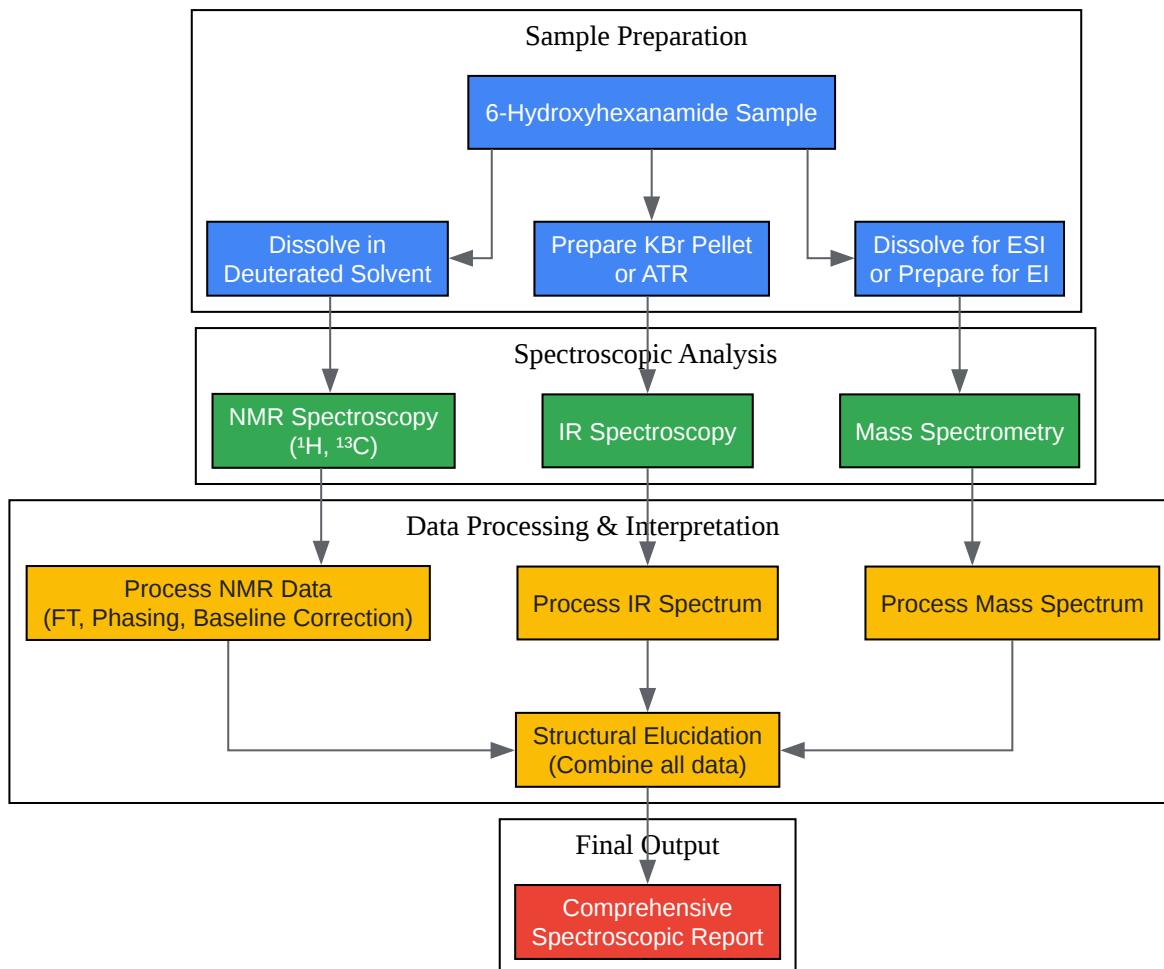
Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is often the simplest method.
 - KBr Pellet: Grind 1-2 mg of the sample with \sim 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Thin Film: If the sample is a low-melting solid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl).
- Instrument Parameters (General):
 - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is standard.
 - Spectral Range: Typically 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} is generally sufficient.
 - Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

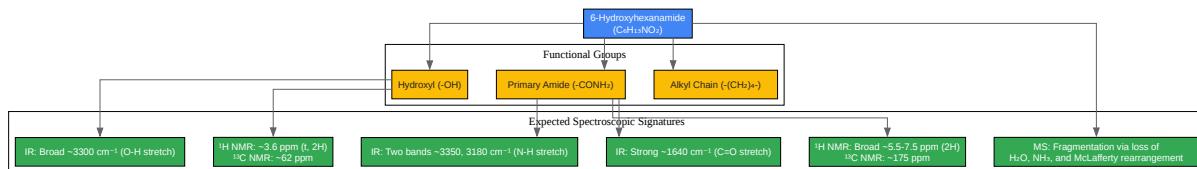
- Sample Introduction and Ionization:
 - Electron Ionization (EI): The sample is typically introduced via a direct insertion probe or after separation by Gas Chromatography (GC-MS). EI is a hard ionization technique that often leads to extensive fragmentation.
 - Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, water) and infused into the mass spectrometer. ESI is a soft ionization technique that often preserves the molecular ion.
- Instrument Parameters (General):
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are common.
 - EI-MS:
 - Ionization energy: Typically 70 eV.
 - Mass range: Scan from m/z 40 to 200.
 - ESI-MS:
 - Mode: Positive or negative ion mode. For **6-hydroxyhexanamide**, positive mode ($[M+H]^+$, $[M+Na]^+$) is likely to be more informative.
 - Solvent flow rate: 5-20 μ L/min.
 - Capillary voltage: 3-5 kV.

Mandatory Visualizations



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Caption: Workflow for the spectroscopic analysis of **6-hydroxyhexanamide**.



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Caption: Logical relationship between functional groups and spectroscopic signatures.

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